molecular formula C8H6ClN2NaO3S B13712587 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt

Cat. No.: B13712587
M. Wt: 268.65 g/mol
InChI Key: NQISPHQLIFYVPK-UHFFFAOYSA-M
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Description

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a chemical compound with the molecular formula C8H7ClN2O3SNa. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt typically involves the reaction of 4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide with a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7-position of the benzothiadiazine ring. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions followed by neutralization. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H6ClN2NaO3S

Molecular Weight

268.65 g/mol

IUPAC Name

sodium;7-chloro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-olate

InChI

InChI=1S/C8H7ClN2O3S.Na/c1-11-6-3-2-5(9)4-7(6)15(13,14)10-8(11)12;/h2-4H,1H3,(H,10,12);/q;+1/p-1

InChI Key

NQISPHQLIFYVPK-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1[O-].[Na+]

Origin of Product

United States

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